molecular formula C28H30N2O2 B128782 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 133099-05-5

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No. B128782
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-VWLOTQADSA-N
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Description

The compound 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is a structurally complex molecule that likely exhibits significant biological activity due to its diverse functional groups and stereochemistry. The presence of a benzofuran moiety suggests potential pharmacological properties, as benzofuran derivatives are often explored for their therapeutic potential.

Synthesis Analysis

The synthesis of related 2-benzofuran-2-ylacetamides has been reported using a cascade reaction approach, which involves sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . This method provides a general and efficient route to synthesize such compounds starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines in the presence of catalytic amounts of PdI2, PPh3, and KI. Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring, which is a common feature in many biologically active molecules. The chirality at the pyrrolidine ring suggests that the compound may exist as enantiomers, and its biological activity could be highly dependent on its stereochemistry. The diphenylacetamide moiety is another significant feature that could contribute to the molecule's binding affinity to biological targets .

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives, such as the one , can include various oxidation processes. For instance, related compounds such as 2-(pyridin-2-yl)-N,N-diphenylacetamides have been subjected to oxidation with peracetic acid and other oxidants, leading to multiple products . These reactions are typically characterized by spectroscopic methods and can be confirmed by X-ray crystallography. The specific chemical reactions that 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide might undergo are not detailed in the provided papers, but it is reasonable to assume that it could undergo similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and molecular structure. The presence of the benzofuran and pyrrolidine rings, as well as the diphenylacetamide group, would affect its solubility, melting point, and stability. While the specific properties of the compound are not provided in the papers, related compounds with benzofuran moieties have been shown to exhibit high thermal stability, as seen in the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives . The physical and chemical properties of the compound would likely be important for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Identification in Pharmaceutical Compounds

This compound has been identified as a process impurity and major stress degradant in darifenacin hydrobromide, an active pharmaceutical ingredient. It shows stability under various conditions except oxidative degradation, which was analyzed using high-performance liquid chromatography and mass spectrometry (Thomas et al., 2012).

Cardiovascular Activity

Derivatives of this compound have been evaluated for cardiovascular activity. Specifically, certain compounds exhibited significant antihypertensive activity in animal models, indicating potential applications in treating hypertension (Davis et al., 1983).

Molecular Structure Analysis

The compound has been studied for its molecular structure, particularly in the form of darifenacin hydrobromide. Crystallographic studies have provided insights into its conformation and interactions, contributing to a better understanding of its chemical properties (Selvanayagam et al., 2009).

Potential Anti-HIV, Anticancer, and Antimicrobial Agents

Novel benzofuran derivatives, including this compound, have been synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities. Some of these compounds demonstrated notable efficacy in vitro, particularly against HIV and fungal infections (Rida et al., 2006).

Pharmacological Characterization

The compound has been pharmacologically characterized in studies focusing on opioid receptors. Derivatives have shown high affinity for specific receptors, indicating potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Cognitive and Schizophrenia Treatment

Research on derivatives of this compound has shown efficacy in cognition studies and schizophrenia models. This suggests potential clinical applications in treating neurological disorders such as ADHD, Alzheimer's disease, and schizophrenia (Fox et al., 2005).

properties

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
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2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
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2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
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2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
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2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 6
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Citations

For This Compound
1
Citations
M Vasantha, V Lakshmanarao, SY Rao, SA Devi… - 2013 - nopr.niscpr.res.in
During the process development in the laboratory, the purity of darifenacin hydrobromide has been tested by HPLC. Three by-product peaks along with darifenacin 1 peak have been …
Number of citations: 1 nopr.niscpr.res.in

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